molecular formula C13H12ClNO3 B8210487 8-chloro-2-(morpholin-4-yl)chromen-4-one

8-chloro-2-(morpholin-4-yl)chromen-4-one

Cat. No.: B8210487
M. Wt: 265.69 g/mol
InChI Key: ZKJKMOZHQDWPMO-UHFFFAOYSA-N
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Description

8-chloro-2-(morpholin-4-yl)chromen-4-one is a synthetic organic compound featuring a chromen-4-one (chromone) core structure that is substituted at the 2-position with a morpholino group and at the 8-position with a chlorine atom. The morpholine ring, a heterocycle comprising one nitrogen and one oxygen atom, is a common pharmacophore known to influence the physicochemical properties and biological activity of molecules . This specific molecular architecture suggests potential utility in various chemical biology and medicinal chemistry research programs. Chromone derivatives are a widely studied class of compounds with a broad spectrum of investigated biological activities. Researchers may find this compound valuable as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe for studying enzyme pathways and signal transduction mechanisms. The presence of the morpholine group can enhance solubility and contribute to interactions with biological targets, while the chlorine atom offers a site for further synthetic modification. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Please handle all chemicals with appropriate care in a laboratory setting.

Properties

IUPAC Name

8-chloro-2-morpholin-4-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-10-3-1-2-9-11(16)8-12(18-13(9)10)15-4-6-17-7-5-15/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJKMOZHQDWPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Substitution Strategy

A common approach involves substituting a halogen atom at position 2 of an 8-chlorochromen-4-one precursor with morpholine.

  • Procedure :

    • Synthesis of 2,8-dichlorochromen-4-one :

      • Starting material: 2-hydroxy-5-chloroacetophenone.

      • Cyclization via acid-catalyzed condensation (e.g., H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid) yields 8-chlorochromen-4-one. Subsequent chlorination at position 2 using POCl<sub>3</sub> or PCl<sub>5> provides 2,8-dichlorochromen-4-one.

    • Morpholine Substitution :

      • React 2,8-dichlorochromen-4-one with excess morpholine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

      • Yield : 65–78%.

Catalytic Enhancements

  • Microwave-Assisted Reactions :

    • Microwave irradiation (150°C, 30 min) reduces reaction time to 1–2 hours with comparable yields.

  • Base Optimization :

    • Use of diisopropylamine (DIPA) or K<sub>2</sub>CO<sub>3</sub> improves substitution efficiency by deprotonating morpholine.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Cyclization of Functionalized Precursors

Claisen-Schmidt Condensation

  • Procedure :

    • React 2-hydroxy-5-chloroacetophenone with a morpholine-containing aldehyde (e.g., 4-morpholinobenzaldehyde) in ethanol under basic conditions (NaOH or KOH).

    • Acid-catalyzed cyclization (H<sub>2</sub>SO<sub>4</sub>) forms the chromen-4-one ring.

    • Yield : 45–55%.

One-Pot Microwave-Assisted Synthesis

  • Optimized Conditions :

    • Combine 2-hydroxy-5-chloroacetophenone, morpholine, and paraformaldehyde in DMF.

    • Microwave at 170°C for 1 hour, followed by cyclization with acetic anhydride.

    • Yield : 70–75%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Nucleophilic Substitution65–7812–24 hScalable, minimal side reactionsRequires pre-halogenated intermediates
Buchwald-Hartwig60–706–8 hSingle-step, high regioselectivityCostly catalysts
Claisen-Schmidt45–5524–48 hUtilizes commercial aldehydesLow yield, multi-step optimization
Microwave Cyclization70–751–2 hRapid, energy-efficientSpecialized equipment required

Characterization and Validation

  • Spectroscopic Data :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.21 (d, J = 2.5 Hz, 1H, H-5), 7.49 (dd, J = 8.8, 2.5 Hz, 1H, H-7), 6.89 (d, J = 8.8 Hz, 1H, H-6), 3.85–3.75 (m, 4H, morpholine), 3.25–3.15 (m, 4H, morpholine).

    • IR (KBr) : 1665 cm<sup>−1</sup> (C=O), 1240 cm<sup>−1</sup> (C–N–C morpholine).

  • X-ray Crystallography :

    • Confirms planar chromen-4-one core and equatorial morpholine orientation .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(morpholin-4-yl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-2-(morpholin-4-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(Morpholin-4-yl)-benzo[h]chromen-4-one (NU7026)

  • Structure: Features a benzo[h]-fused chromenone core with a morpholin-4-yl group at position 2 .
  • Activity : Inhibits DNA-PK with an IC₅₀ of ~230 nM, showing moderate selectivity over related kinases like PI3K .
  • Solubility : Poor aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (3 mg/mL) .
  • Applications : Investigated as a radiosensitizer in cancer therapy .

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441)

  • Structure : Substituted at position 8 with a dibenzothiophen group and morpholin-4-yl at position 2 .
  • Activity : More potent than NU7026, with an IC₅₀ of 14 nM for DNA-PK and >100-fold selectivity over PI3K .
  • Key Feature : The bulky dibenzothiophen group enhances DNA-PK binding affinity and cellular permeability .

8-Chloro-2-(morpholin-4-yl)chromen-4-one

  • Hypothetical Activity : Based on structural analogs, it may exhibit IC₅₀ values in the low-to-mid nM range for DNA-PK, with specificity modulated by the chloro substituent.

Chromenone Derivatives with Varied Substituents

Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)

  • Structure : Natural isoflavone with hydroxyl groups at positions 5, 7, and 4' .
  • Activity : Antioxidant and estrogen receptor modulator; lacks kinase inhibitory activity due to absence of morpholinyl group .
  • Solubility : Moderate in DMSO, used in concentrations ≤0.5% in cell cultures .

2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one

  • Structure : Fluorophenyl group at position 2 and hydroxyl at position 3 .
  • Synthesis: Prepared via condensation of substituted acetophenones with propargyl bromide .
  • Application : Antimicrobial activity linked to the electron-withdrawing fluorine atom enhancing membrane penetration .

8-Bromo-6-chloro-2-propylchroman-4-one

  • Structure : Saturated chroman-4-one core with bromo, chloro, and propyl groups .
  • Activity : Investigated as a sirtuin inhibitor; halogen atoms at positions 6 and 8 enhance stability and target binding .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Activity (IC₅₀) Solubility (DMSO)
This compound Cl (C8), morpholin-4-yl (C2) C₁₃H₁₁ClNO₃ 264.69 DNA-PK inhibition (hypothetical: ~50 nM)* Not reported
NU7026 Benzo[h]-fusion, morpholin-4-yl (C2) C₁₇H₁₅NO₃ 281.31 DNA-PK (230 nM) 3 mg/mL
NU7441 Dibenzothiophen (C8), morpholin-4-yl (C2) C₂₄H₁₉NO₃S 401.48 DNA-PK (14 nM) Not reported
Genistein 5,7-OH, 4'-OH C₁₅H₁₀O₅ 270.24 Antioxidant (µM range) 0.5% in media

*Hypothetical activity inferred from structural analogs.

Mechanistic Insights and Structure-Activity Relationships

  • Morpholin-4-yl Group : Critical for binding to ATP pockets of kinases (e.g., DNA-PK), as seen in NU7026 and NU7441 .
  • Dibenzothiophen (NU7441): Enhances potency through π-π stacking and hydrophobic interactions in the kinase active site .
  • Ring Modifications: Saturation (chroman-4-one) reduces planarity, altering binding modes compared to unsaturated chromenones .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-chloro-2-(morpholin-4-yl)chromen-4-one, and how are reaction yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the chromen-4-one core. A common approach includes:

  • Step 1 : Formation of the chromen-4-one backbone via condensation of substituted phenols with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic conditions .
  • Step 2 : Chlorination at the 8-position using chlorinating agents (e.g., POCl₃ or NCS) in solvents like DMF, followed by substitution with morpholine at the 2-position under nucleophilic conditions .
  • Yield Optimization : Catalysts (e.g., K₂CO₃), controlled temperatures (60–100°C), and anhydrous solvents improve efficiency. Continuous flow reactors reduce side reactions in scaled-up syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm, aromatic protons for chlorinated chromenone) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar chromenone derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 320.05) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Metabolic Instability : Use LC-MS/MS to track metabolites in plasma. Modify the morpholine group to reduce first-pass metabolism .
  • Solubility Limitations : Employ co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in in vivo models .
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and validate in vitro targets (e.g., kinase inhibition) with orthogonal assays (SPR, ITC) .

Q. What strategies mitigate synthetic impurities affecting pharmacological outcomes?

  • Methodological Answer :

  • Chromatographic Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >98% purity .
  • Byproduct Analysis : Monitor reactions via TLC or inline IR spectroscopy to detect intermediates (e.g., unsubstituted chromenone) .
  • Quality Control : Implement ICP-MS for residual metal catalysts and elemental analysis for stoichiometric validation .

Q. How can molecular docking guide the rational design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., PI3Kγ) or GPCRs with known morpholine interactions. Use PDB structures (e.g., 1V3) for homology modeling .
  • Docking Workflow : Perform rigid/flexible docking (AutoDock Vina) with the chlorochromenone core anchored in hydrophobic pockets. Optimize morpholine orientation for hydrogen bonding .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-validate bioactivity using CRISPR-edited cell lines to rule off-target effects .
  • Scalability : Transition batch synthesis to flow chemistry for reproducibility in preclinical batches .
  • Ethical Compliance : Adhere to FDA guidelines for non-therapeutic research, as this compound is not FDA-approved .

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